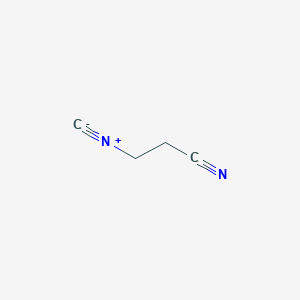
3-Isocyanopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanopropanenitrile: is an organic compound with the molecular formula C4H4N2. It belongs to the class of isocyanides, which are characterized by the functional group –N≡C. This compound is known for its unique structure, where the isocyanide group is connected to the carbon chain through the nitrogen atom. Isocyanides are often used as building blocks in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanopropanenitrile can be synthesized through various methods. One common approach involves the reaction of 3-chloropropanenitrile with silver cyanide in the presence of a base. The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanopropanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitriles or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Isocyanopropanenitrile is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Isocyanopropanenitrile involves its reactivity towards various nucleophiles and electrophiles. The isocyanide group can participate in cycloaddition reactions, forming new carbon-nitrogen bonds. This reactivity is exploited in multicomponent reactions, such as the Ugi and Passerini reactions, to create diverse molecular scaffolds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
Comparison with Similar Compounds
- Methyl isocyanide (CH3NC)
- Ethyl isocyanide (C2H5NC)
- Phenyl isocyanide (C6H5NC)
Comparison: 3-Isocyanopropanenitrile is unique due to the presence of both the isocyanide and nitrile functional groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler isocyanides like methyl isocyanide or ethyl isocyanide. Additionally, the presence of the nitrile group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C4H4N2 |
|---|---|
Molecular Weight |
80.09 g/mol |
IUPAC Name |
3-isocyanopropanenitrile |
InChI |
InChI=1S/C4H4N2/c1-6-4-2-3-5/h2,4H2 |
InChI Key |
VNKVCUYBOPCJEY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


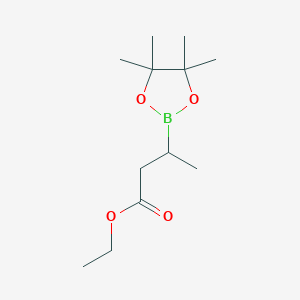
![2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13455953.png)
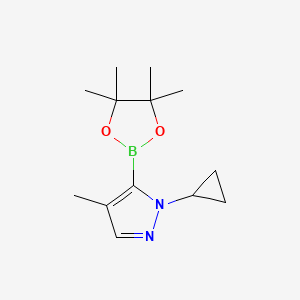

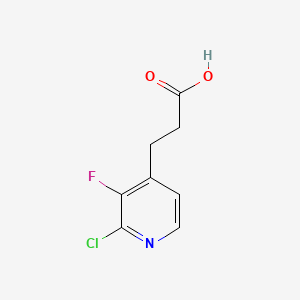
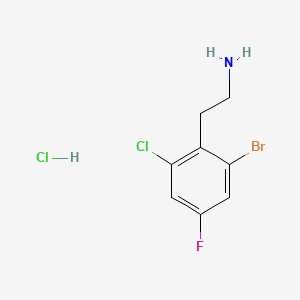
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)
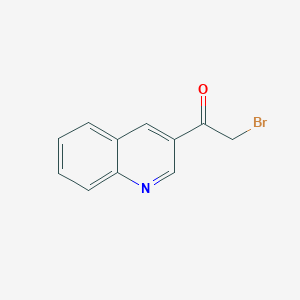
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)


![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13456022.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)
